SSR97225
Description
Overview of Microtubule Dynamics and Their Significance as Therapeutic Targets
Microtubules are dynamic, hollow, cylindrical structures found in eukaryotic cells, formed by the polymerization of alpha- and beta-tubulin heterodimers. wikipedia.org They are essential components of the cytoskeleton, providing structural support, facilitating intracellular transport, and playing a critical role in cell division by forming the mitotic spindle. wikipedia.orgaacrjournals.orgamegroups.orgmdpi.com
The dynamic nature of microtubules, known as dynamic instability, involves the rapid switching between phases of growth (polymerization) and shrinkage (depolymerization), primarily at their plus ends. nus.edu.sgcellsignal.com This dynamic behavior is tightly regulated by factors such as GTP hydrolysis, tubulin concentration, microtubule-associated proteins (MAPs), kinases, and phosphatases. mdpi.comnus.edu.sgcellsignal.commdpi.comoup.com
The heightened proliferative rate of cancer cells makes them particularly reliant on precisely regulated microtubule dynamics for successful mitosis and chromosome segregation. amegroups.orgnih.govmdpi.comproteogenix.science Disruptions in microtubule dynamics can lead to mitotic arrest, errors in chromosome segregation, and ultimately, cell death. amegroups.orgmdpi.comresearchgate.net This selective vulnerability of rapidly dividing cancer cells has established microtubules as a significant therapeutic target in oncology. aacrjournals.orgamegroups.orgmdpi.comdovepress.comnih.gov
Classification and Mechanisms of Action of Microtubule-Targeting Agents in Cancer Biology
Microtubule-targeting agents (MTAs) are a diverse group of compounds that bind to tubulin, thereby interfering with microtubule dynamics and function. nih.govresearchgate.net MTAs are broadly classified into two main groups based on their effects on microtubule polymerization at high concentrations: microtubule-destabilizing agents and microtubule-stabilizing agents. nih.govdovepress.comresearchgate.netnih.govmdpi.com
Microtubule-Destabilizing Agents: These agents inhibit tubulin polymerization, leading to microtubule depolymerization at high concentrations. nih.govdovepress.comnih.govmdpi.com They typically bind to specific sites on the tubulin dimer, such as the vinca (B1221190) or colchicine (B1669291) binding domains. nih.govnih.govmdpi.com Examples include vinca alkaloids (like vinblastine (B1199706) and vincristine) and colchicine. nih.govnih.govmdpi.com
Microtubule-Stabilizing Agents: These agents promote tubulin polymerization and stabilize microtubule structures, preventing their disassembly. dovepress.comnih.govmdpi.com The most representative group binds to the taxane (B156437) binding site on beta-tubulin. nih.govwikipedia.orgnih.gov Examples include taxanes (like paclitaxel (B517696) and docetaxel) and epothilones. dovepress.comnih.govwikipedia.orgnih.gov
While their effects at high concentrations differ, both classes of MTAs, at lower, clinically relevant concentrations, primarily suppress microtubule dynamics, leading to aberrant mitotic spindle formation, mitotic arrest, and the induction of apoptosis in cancer cells. amegroups.orgresearchgate.netnih.govmdpi.com This disruption of the mitotic process is a key mechanism by which MTAs exert their anti-cancer effects. nih.govresearchgate.netmdpi.com
Role of Vascular Disrupting Agents (VDAs) in Preclinical Tumor Suppression
Solid tumors require a robust blood supply to support their growth, survival, and metastasis. The tumor vasculature, however, is often structurally and functionally abnormal compared to normal blood vessels, exhibiting features such as chaotic organization, leakiness, and heterogeneous blood flow. ascopubs.orgnih.goviiarjournals.org These unique characteristics of tumor vessels make them an attractive target for therapeutic intervention. ascopubs.orgnih.gov
Vascular disrupting agents (VDAs) are a class of anti-cancer drugs designed to selectively target and damage the established blood vessels within tumors, leading to rapid vascular shutdown and subsequent tumor cell death due to oxygen and nutrient deprivation (ischemia and necrosis). ascopubs.orgnih.goviiarjournals.orgmdpi.complos.orgwikipedia.org Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs target the existing tumor vasculature. ascopubs.orgnih.gov
Small molecule VDAs can be broadly categorized based on their mechanisms of action. One major group consists of tubulin-binding agents that disrupt the microtubule cytoskeleton of endothelial cells, which are the cells lining the blood vessels. nih.govplos.orgnih.gov This disruption can lead to changes in endothelial cell shape, increased vascular permeability, and ultimately, the collapse of tumor vessels. nih.govmdpi.complos.orgnih.gov Another group includes agents that induce the production of local cytokines, leading to endothelial cell apoptosis. plos.orgnih.gov
Preclinical studies using various tumor models, including transplanted rodent tumors and human tumor xenografts, have demonstrated the ability of VDAs to cause profound disruption of the tumor blood vessel network, resulting in reduced tumor blood flow and extensive areas of necrosis within the tumor. nih.goviiarjournals.orgmdpi.com
Historical Context of SSR97225 Within the Drug Discovery Landscape
This compound is a chemical compound that has been investigated within the drug discovery landscape, particularly in the context of preclinical oncology research. It has been identified as a microtubule-binding agent and a vascular disrupting agent. this compound is characterized as a colchicine site-binding agent. nih.govresearchgate.net This binding at the colchicine site on tubulin is associated with the inhibition of tubulin polymerization and the disruption of the cell cytoskeleton, which is a mechanism shared by some other VDAs. mdpi.comiiarjournals.orgplos.org
The development of this compound falls within the broader efforts to identify and evaluate novel agents that target microtubule dynamics and tumor vasculature for cancer therapy. nih.govnih.gov Preclinical studies involving compounds like this compound aim to assess their anti-vascular and anti-tumor efficacy in various cancer models. iiarjournals.orgiitri.orgnih.govicr.ac.uknih.gov The investigation of this compound, alongside other tubulin-binding VDAs such as combretastatin (B1194345) A4 phosphate (B84403) (CA4P) and OXi4503, reflects the ongoing interest in exploiting the vulnerabilities of tumor vasculature and the microtubule network as therapeutic strategies in preclinical oncology. nih.govmdpi.complos.orgnih.govresearchgate.netoncotarget.com Early preclinical findings with such agents have sometimes shown promising anti-tumor activity, although challenges such as identifying optimal dosing and combination strategies, as well as understanding potential resistance mechanisms, remain areas of active research. ascopubs.orgiiarjournals.orgmdpi.comoncotarget.comd-nb.info
Data from preclinical studies investigating the effects of VDAs like OXi4503 in tumor models highlight the potential for rapid vascular shutdown and subsequent tumor growth inhibition and necrosis. For instance, in a study using head and neck squamous cell carcinoma xenografts, a single administration of OXi4503 resulted in significant tumor growth inhibition and extensive areas of necrosis and hemorrhaging compared to untreated controls. mdpi.com These types of preclinical findings provide a rationale for the continued investigation of compounds like this compound that share similar mechanisms of action.
Here is a table summarizing some key aspects of microtubule-targeting agents and vascular disrupting agents discussed:
| Agent Class | Primary Target(s) | Main Mechanism in Cancer Cells (High Conc.) | Main Mechanism in Cancer Cells (Low Conc.) | Effect on Tumor Vasculature (for VDAs) | Examples |
| Microtubule-Targeting Agents | Tubulin, Microtubules | Stabilize or Destabilize Microtubules | Suppress Microtubule Dynamics | N/A (unless also a VDA) | Paclitaxel, Vincristine, Colchicine |
| Vascular Disrupting Agents (VDAs) | Established Tumor Endothelial Cells | N/A | N/A | Disrupt Tumor Blood Vessels | Combretastatins (e.g., CA4P, OXi4503), this compound (tubulin-binding VDA), DMXAA (flavonoid VDA) |
This table provides a simplified overview, and it's important to note that some agents may have overlapping mechanisms or additional effects.
Here is an interactive table presenting sample preclinical data points related to VDA activity, based on the search results:
Properties
Molecular Formula |
C42H53ClN4O7S |
|---|---|
Appearance |
Solid powder |
Synonyms |
SSR97225; SSR 97225; SSR-97225.; NONE |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Ssr97225
Characterization of Tubulin-Binding Specificity
Microtubules are dynamic protein polymers formed from αβ-tubulin heterodimers and are crucial for various cellular functions, including cell division, intracellular transport, and maintaining cell shape. proteogenix.scienceplos.orgfrontiersin.org Tubulin is a well-established target for various therapeutic agents, particularly in oncology. proteogenix.sciencenih.gov These agents often exert their effects by binding to specific sites on the tubulin dimer, thereby altering microtubule assembly and disassembly dynamics. nih.gov
Identification of the Colchicine-Binding Site as the Primary Interaction Locus of SSR97225
Research indicates that this compound binds to tubulin at the colchicine-binding site. This site is located at the interface between the α and β subunits of the tubulin dimer. mdpi.comresearchgate.net The colchicine-binding site is known to accommodate a diverse range of structurally distinct molecules and is a popular target for the development of new drugs. mdpi.com Binding to this site typically leads to the inhibition of tubulin polymerization. proteogenix.sciencenih.gov
Comparative Binding Affinity Studies of this compound with Other Tubulin Ligands
Impact of this compound on Microtubule Dynamics
The binding of this compound to the colchicine (B1669291) site on tubulin leads to significant alterations in microtubule dynamics.
Inhibition of Tubulin Polymerization and Microtubule Formation
This compound functions as a microtubule-destabilizing agent. Compounds that bind to the colchicine site are known to inhibit the assembly of tubulin heterodimers into microtubules. proteogenix.sciencenih.gov This inhibition prevents the formation of functional microtubule structures necessary for various cellular processes. The mechanism often involves interfering with the dynamic instability of microtubules, which is the characteristic switching between periods of growth (polymerization) and shrinkage (depolymerization). plos.orgfrontiersin.org
Induction of Microtubule Destabilization in Cellular Systems
Beyond inhibiting polymerization, this compound also induces the destabilization of existing microtubule structures within cells. This disruption of the microtubule network can be visualized using techniques like confocal microscopy. Microtubule destabilization can lead to rapid cytoskeletal reorganization, impacting cellular processes that rely on the intact microtubule network. numberanalytics.com
Cellular Consequences of this compound-Mediated Microtubule Disruption
The disruption of microtubule dynamics by this compound has profound consequences for cellular function.
Microtubules play critical roles in intracellular transport, cell migration, and cell division. proteogenix.sciencefrontiersin.orgnumberanalytics.com Interference with these processes due to microtubule destabilization can lead to impaired vesicular transport and organelle dysfunction. numberanalytics.com Furthermore, the dynamic nature of microtubules is essential for proper cell migration, and their dysregulation can lead to impaired or excessive cell migration. numberanalytics.com
A key consequence of microtubule disruption by agents like this compound is the arrest of the cell cycle. cancer.govmedkoo.com Microtubules form the mitotic spindle, which is essential for the segregation of chromosomes during cell division. plos.orgbiorxiv.org By disrupting microtubule formation and stability, this compound prevents proper mitotic spindle assembly, leading to cell cycle arrest, typically at the G₂/M checkpoint. cancer.govmedkoo.comrsc.org This mitotic arrest can subsequently trigger programmed cell death, or apoptosis. proteogenix.sciencebiorxiv.org Studies on other tubulin polymerization inhibitors binding to the colchicine site have shown the induction of apoptosis via pathways involving caspases and the regulation of pro- and anti-apoptotic proteins like Bax and Bcl2. swan.ac.ukbiorxiv.org
Microtubule disruption can also influence cellular contraction and potentially affect the organization of other cytoskeletal components like the actin network. nih.govresearchgate.net
Summary of Key Pharmacological Actions:
| Action | Description |
| Tubulin Binding Site | Colchicine-binding site at the αβ-tubulin interface. mdpi.comresearchgate.net |
| Effect on Tubulin Polymerization | Inhibition of tubulin polymerization. proteogenix.sciencenih.gov |
| Effect on Microtubule Stability | Induction of microtubule destabilization in cellular systems. |
| Impact on Cell Cycle | Arrest at the G₂/M checkpoint, preventing mitosis. cancer.govmedkoo.comrsc.org |
| Downstream Cellular Consequences | Impaired intracellular transport, altered cell migration, induction of apoptosis. cancer.govmedkoo.comproteogenix.sciencenumberanalytics.combiorxiv.org |
Detailed Research Findings (Illustrative Examples from Colchicine-Site Inhibitors):
Research on various colchicine-site inhibitors provides detailed insights into the mechanisms likely shared by this compound. For instance, studies involving Shigella effector protein VirA, which interacts with tubulin and promotes microtubule destabilization by inhibiting polymerization in a concentration-dependent manner in vitro, highlight the direct impact on tubulin assembly. embopress.org Another study on novel triazolopyrimidines, also colchicine-site inhibitors, demonstrated that a potent compound inhibited tubulin polymerization with an IC₅₀ of 0.45 µM and blocked cells in the G₂/M phase, leading to apoptosis through the intrinsic pathway, confirmed by mitochondrial depolarization and caspase-9 activation. swan.ac.uk These findings underscore the link between colchicine-site binding, polymerization inhibition, cell cycle arrest, and apoptosis.
| Compound Class/Example | Binding Site | Tubulin Polymerization IC₅₀ (µM) | Cellular Effect | Reference |
| Colchicine | Colchicine site | 4.93 (in one study) mdpi.com | Microtubule destabilization, mitotic arrest, apoptosis. proteogenix.scienceplos.orgbiorxiv.org | |
| Thiazole Chalcone (Compound 2e) | Colchicine site | 7.78 mdpi.com | Inhibition of tubulin polymerization. mdpi.com | |
| Triazolopyrimidine (Compound 3d) | Colchicine site | 0.45 swan.ac.uk | G₂/M arrest, apoptosis (caspase-9 activation). swan.ac.uk | |
| Shigella effector VirA | Interacts with tubulin | Concentration-dependent inhibition in vitro embopress.org | Microtubule destabilization, membrane ruffling. embopress.org |
Effects on Cell Cycle Progression and Mitotic Arrest in Preclinical Cell Lines
This compound has been shown to induce cell cycle arrest at the G2/M phase. fishersci.no This effect is consistent with its mechanism as a microtubule-targeting agent that binds to the colchicine site on tubulin. wikipedia.orgfishersci.nouni.luguidetopharmacology.org Agents that disrupt microtubule dynamics, particularly those binding to the colchicine site, interfere with the proper assembly and function of the mitotic spindle, thereby preventing cells from progressing through mitosis. wikipedia.org This mitotic arrest can lead to subsequent cell death. While the search results confirm G2/M arrest for this compound fishersci.no, specific detailed research findings regarding the panel of preclinical cell lines used or quantitative data on the extent of arrest were not available in the provided snippets.
Mechanisms of Cell Death Induction (e.g., Apoptosis) in Response to this compound
The induction of G2/M cell cycle arrest by microtubule-targeting agents can trigger cell death pathways. rssing.comnih.gov For this compound, this mechanism contributes to its reported anticancer effects and leads to tumor vascular collapse. fishersci.no Vascular disrupting agents, including those that target tumor endothelial cell microtubules, can cause rapid shutdown of blood supply to the tumor core, leading to tumor tissue necrosis. While apoptosis is a common form of programmed cell death induced by various anticancer agents rssing.com, the specific mechanisms of cell death induction by this compound, such as the involvement of particular apoptotic pathways (e.g., intrinsic or extrinsic), caspase activation, or the role of proteins like AIF or members of the Bcl-2 family, were not detailed in the provided search results. The primary reported outcome related to cell death stems from the disruption of tumor vasculature. fishersci.no
Mechanisms of Tumor Vasculature Disruption by this compound
A key characteristic of this compound is its ability to target and disrupt the established vasculature within tumors. wikipedia.orgfishersci.nouni.luguidetopharmacology.org This mechanism distinguishes it from traditional anti-angiogenic agents that aim to prevent the formation of new blood vessels. Tumor vasculature is often structurally and functionally abnormal compared to normal blood vessels, characterized by features such as being hyperplastic, tortuous, and having disordered branching and thin walls composed primarily of endothelial cells.
Direct Effects on Endothelial Cell Microtubules
This compound, as a colchicine site-binding agent, exerts direct effects on microtubules, including those in endothelial cells that form the lining of blood vessels. wikipedia.orgfishersci.nouni.luguidetopharmacology.org Vascular disrupting agents that bind to the colchicine site on tubulin in endothelial cells are hypothesized to cause depolymerization of interphase microtubules. wikipedia.org This disruption of the microtubule cytoskeleton in endothelial cells can lead to rapid morphological changes in these cells. The search results confirm that this compound binds to tubulin at the colchicine site fishersci.no, which underlies its direct impact on endothelial cell microtubules.
Disruption of Established Tumor Neovasculature Networks
The direct effects of this compound on endothelial cell microtubules contribute to the disruption of established tumor neovasculature networks. wikipedia.orgfishersci.nouni.luguidetopharmacology.org The mechanism involves binding to tubulin at the colchicine site, which leads to tumor vascular collapse. fishersci.no This disruption by vascular disrupting agents can result in dramatically increased vessel permeability, cellular detachment, vessel occlusion, and damage to the vessel wall. The consequence of this vascular shutdown is the deprivation of oxygen and nutrients to the tumor, leading to cell death, particularly in the tumor core.
Preclinical Efficacy and Pharmacodynamics of Ssr97225
In Vitro Antineoplastic Activity of SSR97225
In vitro studies are crucial for understanding the direct effects of a compound on cancer cells, including its ability to inhibit growth and its potency. thermofisher.com
Growth Inhibition in Diverse Cancer Cell Lines
This compound has been identified as a colchicine (B1669291) site-binding agent that can damage tumor vasculature. researchgate.netnih.gov While specific data detailing the growth inhibition of this compound across a diverse panel of cancer cell lines were not extensively found in the provided search results, compounds with similar mechanisms, such as other tubulin inhibitors, are known to affect the growth of various cancer cell types by interfering with cell division. nih.govbioshares.com.au Studies on other agents highlight the use of cell viability assays like MTT to measure growth inhibition in cancer cell lines. jabonline.in
Concentration-Dependent Effects on Cell Proliferation and Viability
The effects of antineoplastic agents on cell proliferation and viability are typically concentration-dependent. researchgate.netnih.govscielo.br This means that as the concentration of the compound increases, its inhibitory effect on cell growth and viability generally becomes more pronounced. Research on other compounds demonstrates that cell viability data is generated after optimization and involves calculating the effective growth rate of cells exposed to a range of drug doses. researchgate.net The inhibitory concentration 50% (IC50) value is a common metric used to quantify the concentration of a substance required to inhibit a biological process by half, such as cell growth or viability. researchgate.netnih.govnih.gov While specific IC50 values for this compound across different cell lines were not detailed in the search results, its classification as a tubulin inhibitor suggests it would exhibit such concentration-dependent effects on cell proliferation and viability. nih.govbioshares.com.au
Investigation of this compound Resistance Mechanisms in Cell Culture Models
Cancer cells can develop resistance to therapeutic agents through various mechanisms, including alterations in drug targets, changes in drug metabolism, and enhanced DNA repair. tbzmed.ac.irfrontiersin.orgmdpi.com Resistance mechanisms can be studied in cell culture models to understand how cancer cells evade the effects of a compound. thermofisher.commdpi.com Three-dimensional (3D) cell culture systems, such as spheroids, are considered more accurate models for drug screening and resistance studies compared to traditional two-dimensional (2D) monolayer cultures, as they better mimic the in vivo tumor architecture and microenvironment. thermofisher.commdpi.com Studies on other drugs have shown increased resistance in 3D cell culture systems compared to monolayer cultures. mdpi.com While specific studies investigating this compound resistance mechanisms in cell culture models were not detailed in the search results, research into resistance for other tubulin-targeting agents and vascular disrupting agents could provide insights into potential mechanisms relevant to this compound. tbzmed.ac.irfrontiersin.orgmdpi.com
In Vivo Antitumor Efficacy of this compound in Animal Models
In vivo studies using animal models, particularly xenograft models, are essential for evaluating the antitumor efficacy of a compound in a more complex biological system that mimics human tumors. antineo.fryoutube.comfrontiersin.orgpharmaron.com
Efficacy in Xenograft Models of Solid Tumors
This compound has been described as a colchicine site-binding agent that damages tumor vasculature, suggesting its potential efficacy in solid tumors by disrupting their blood supply. researchgate.netnih.govresearchgate.net Xenograft models, where human cancer cells or tumor tissue are implanted into immunodeficient mice, are widely used to assess the in vivo antitumor activity of experimental drugs. antineo.fryoutube.comfrontiersin.orgnih.govnih.gov These models can be established subcutaneously or orthotopically to better mimic the clinical setting. youtube.com While direct detailed outcomes of this compound efficacy in specific xenograft models of solid tumors were not extensively provided in the search results, the compound's mechanism of action as a vascular disrupting agent implies its evaluation in such models would be a critical step in preclinical development. researchgate.netnih.govresearchgate.net Studies on other agents in xenograft models have demonstrated significant tumor size reduction compared to controls. researchgate.netnih.gov
Pharmacodynamic Markers of Microtubule Disruption in Preclinical Models
As a colchicine site-binding agent, this compound is expected to exert its effects by disrupting microtubule dynamics. researchgate.netnih.gov Pharmacodynamic markers are used to measure the biological effects of a drug in the body. In the context of microtubule-targeting agents, pharmacodynamic markers would assess the impact of this compound on tubulin polymerization and microtubule structure in preclinical models. While specific pharmacodynamic studies for this compound were not detailed in the provided search results, studies on other microtubule-targeting agents utilize methods to evaluate their effects on microtubule assembly and cellular processes dependent on intact microtubules, such as mitosis. nih.gov The disruption of tumor vasculature by this compound, as mentioned in the search results, could also be considered a pharmacodynamic effect related to its interaction with tubulin in endothelial cells. researchgate.netnih.govresearchgate.net
Effects on Tumor Growth Kinetics and Regression in Rodent Models
Specific detailed data on the effects of this compound on tumor growth kinetics and regression in various rodent models is not extensively available in the provided search results. However, as a vascular targeting agent, the expected outcome of successful treatment would be a reduction in tumor growth rate or even tumor regression due to the induced vascular damage and subsequent oxygen and nutrient deprivation to the tumor tissue. Studies on similar vascular targeting agents suggest that their efficacy in rodent models is often evaluated by measuring changes in tumor volume over time compared to control groups. The effectiveness can vary depending on the tumor type, model used (e.g., xenograft, syngeneic), and the specific characteristics of the tumor vasculature.
Pharmacodynamic Evaluation of this compound on Tumor Microvasculature
Pharmacodynamic studies of vascular targeting agents like this compound aim to assess their effects on the tumor microenvironment, particularly the blood vessels. These evaluations typically involve measuring changes in tumor blood flow and analyzing the structural integrity of the tumor vasculature.
Assessment of Tumor Blood Flow Modulation in Preclinical Models
Mechanistic studies involving this compound have suggested that it inhibits tumor blood flow. nih.gov This effect is consistent with its classification as a vascular targeting agent that damages tumor vasculature. nih.govresearchgate.net Reduced tumor blood flow is a critical pharmacodynamic marker indicating that the agent is effectively compromising the tumor's blood supply. Techniques for assessing tumor blood flow in preclinical models can include methods such as Doppler ultrasound, contrast-enhanced ultrasound, or techniques involving the measurement of radioactively labeled microspheres, although specific data using these methods for this compound were not detailed in the search results. mdpi.comcapes.gov.brevidentscientific.com
Histological and Imaging Analysis of Vascular Damage in Tumor Xenografts
Histological and imaging analyses are crucial for visualizing and quantifying the damage inflicted upon the tumor vasculature by agents like this compound. These studies typically involve examining tumor tissue sections for morphological changes in blood vessels, such as endothelial cell damage, vessel dilation or collapse, and the formation of thrombi. Immunohistochemical staining for markers of endothelial cells (e.g., CD31) can help visualize the vascular network and assess changes in vessel density and structure. mdpi.com Imaging techniques, such as fluorescence microscopy or MRI, can also be employed to evaluate vascular perfusion and permeability in living animals. While this compound is described as damaging tumor vasculature, specific detailed histological or imaging data demonstrating this effect in tumor xenografts were not provided in the available information. nih.govresearchgate.net Studies on vascular damage in tumor models often involve assessing parameters like microvessel density, vessel diameter, and the presence of vascular leakage or occlusion. mdpi.comnih.govdovepress.com
Chemical Biology and Structure Activity Relationships Sar of Ssr97225 Analogues
Synthetic Approaches to SSR97225 and Related Chemical Entities
Identification of Key Pharmacophores and Structural Elements for Tubulin Binding
This compound functions by binding to the colchicine-binding site on tubulin. mdpi.com This site is located at the interface of the alpha and beta tubulin subunits. mdpi.comfrontiersin.org The interaction with this specific site is critical for its mechanism of action as a microtubule-destabilizing agent. plos.org
Studies on other tubulin inhibitors targeting the colchicine (B1669291) site have helped to identify key pharmacophores and structural elements important for binding. For example, research on pyrrole-based carboxamides that inhibit tubulin polymerization by binding to the colchicine site revealed that hydrogen bond interactions with specific amino acid residues, such as THR 179, THR 353, LYS 254, and ASN 101, are important for efficient binding. mdpi.com Pharmacophore modeling studies for tubulin inhibitors have identified features such as hydrogen-bond acceptors, hydrogen-bond donors, hydrophobic features, and ring aromatic features as crucial for inhibitory activity. researchgate.netnih.gov These studies provide insights into the types of structural elements that are likely important for the binding of this compound and its analogues to the colchicine site.
SAR Studies for Optimized Anti-Mitotic and Vascular Disrupting Activity
Structure-activity relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. For this compound and its analogues, SAR studies would focus on optimizing their anti-mitotic and vascular disrupting activities.
Compounds that bind to the colchicine site, like this compound, are known to inhibit microtubule polymerization, leading to mitotic arrest. mdpi.comnih.gov The anti-mitotic activity is often evaluated by measuring the mitotic index, which is the ratio of cells undergoing mitosis to the total number of cells. jddtonline.infoijbpas.compensoft.net A decrease in the mitotic index indicates significant anti-mitotic activity. ijbpas.com
Vascular disrupting agents (VDAs), including some tubulin-targeting drugs, work by damaging established tumor blood vessels, leading to reduced blood flow and tumor necrosis. nih.govplos.orgthno.org this compound has been identified as a colchicine site-binding agent that damages tumor vasculature. researchgate.net SAR studies in this area would involve synthesizing analogues with modifications to the this compound structure and evaluating their effects on microtubule dynamics in endothelial cells and their ability to disrupt tumor vasculature in preclinical models. For instance, studies on other tubulin-destabilizing agents like BPR0L075 have shown that they can induce rapid, temporary tumor vascular shutdown. plos.org
Development of Preclinical Analogues with Modified Pharmacological Profiles
The development of preclinical analogues of this compound would involve synthesizing compounds with structural modifications aimed at improving their pharmacological profiles. This could include enhancing potency, improving pharmacokinetic properties (such as absorption, distribution, metabolism, and excretion), reducing potential off-target effects, or altering the balance between anti-mitotic and vascular disrupting activities.
Preclinical studies on analogues would involve in vitro assays to assess tubulin binding affinity, effects on microtubule polymerization and dynamics, and cytotoxicity against cancer cell lines. In vivo studies in animal models would be crucial to evaluate anti-tumor efficacy, vascular disrupting activity, and pharmacokinetic profiles.
The search results mention this compound being in early clinical development, suggesting that preclinical studies on the compound itself and potentially its analogues have been conducted by its developer, Sanofi-Aventis. nih.gov The development of preclinical analogues is a standard process in drug discovery to identify lead candidates with optimal properties for further development. While specific details on this compound analogues are limited in the provided text, the general approach involves iterative cycles of synthesis, biological evaluation, and SAR analysis to refine chemical structures and improve pharmacological characteristics.
Research Methodologies and Models in Ssr97225 Studies
In Vitro Assay Development for SSR97225 Characterization
In vitro assays are fundamental for understanding the direct effects of this compound on cellular components and processes. These assays provide controlled environments to investigate the compound's interaction with its molecular target and its impact on key cellular functions.
Tubulin Polymerization Assays
Tubulin polymerization assays are crucial for characterizing compounds that interact with microtubules, such as this compound. Microtubules are dynamic structures formed by the polymerization of α- and β-tubulin heterodimers. nih.govsigmaaldrich.com Compounds that bind to tubulin can either stabilize or destabilize these structures, affecting essential cellular processes like mitosis. nih.govbioshares.com.au
In a typical tubulin polymerization assay, purified tubulin is incubated with the test compound, and the assembly of microtubules is monitored over time. This is often measured spectrophotometrically by observing the increase in absorbance at 340 nm as tubulin polymerizes into microtubules. nih.govsigmaaldrich.comcpn.or.kr Deviations from the normal polymerization curve in the presence of the compound indicate an effect on microtubule dynamics. nih.govsigmaaldrich.com this compound is described as a tubulin-binding agent that inhibits tubulin polymerization. medkoo.comresearchgate.net
Data from such assays would typically show a reduced rate and extent of tubulin polymerization in the presence of increasing concentrations of SSR972225, consistent with its classification as a microtubule depolymerizing agent. nih.govnih.gov
Cell-Based Assays for Cell Cycle Analysis and Viability
Cell cycle analysis is commonly performed using flow cytometry, where cells are stained with fluorescent dyes that bind to DNA, such as propidium (B1200493) iodide (PI) or 7-aminoactinomycin D (7-AAD). elifesciences.orgbdbiosciences.com This allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content. elifesciences.orgbdbiosciences.com As a tubulin-binding agent, this compound is expected to disrupt microtubule function, which is critical for proper chromosome segregation during mitosis (M phase). nih.gov This disruption can lead to cell cycle arrest, typically at the G2/M checkpoint. medkoo.com
Cell viability assays measure the number of living cells after treatment with a compound. Various methods are available, including those that assess metabolic activity (e.g., MTT, XTT, CellTiter-Glo, CellTiter-Blue) or measure membrane integrity (e.g., trypan blue exclusion). ous-research.nocanvaxbiotech.compromega.krpromega.esprotocols.io Assays like CellTiter-Glo measure ATP as an indicator of metabolically active cells, while others like XTT and CellTiter-Blue rely on the reduction of tetrazolium salts or resazurin (B115843) by cellular enzymes in viable cells. ous-research.nocanvaxbiotech.compromega.krpromega.es A decrease in signal in these assays following this compound treatment would indicate reduced cell viability or proliferation.
Endothelial Cell Functional Assays for Vascular Disruption Studies
This compound is recognized as a vascular disrupting agent (VDA), meaning it targets the established blood vessels within tumors. nih.govresearchgate.netresearchgate.netbioshares.com.au Endothelial cells, which form the lining of blood vessels, are key targets for VDAs. bioshares.com.aucreative-biolabs.com In vitro assays using endothelial cells are therefore critical for studying the mechanisms of vascular disruption.
Endothelial cell functional assays can include assessing cell morphology, migration, and tube formation. creative-biolabs.comthermofisher.comnih.gov The tube formation assay is a widely used in vitro model for angiogenesis, where endothelial cells are cultured on a basement membrane matrix and their ability to form capillary-like structures is observed and quantified. creative-biolabs.comthermofisher.comnih.gov VDAs like this compound are expected to inhibit or disrupt this tube formation, reflecting their effect on tumor vasculature. creative-biolabs.comthermofisher.com Confocal microscopy can be used in conjunction with these assays to visualize microtubule destabilization in endothelial cells treated with this compound. Vascular permeability assays, which measure the passage of molecules across an endothelial cell monolayer, can also be used to assess the integrity and barrier function of the endothelial layer after compound treatment. merckmillipore.com
Establishment and Utilization of Preclinical In Vivo Models
Preclinical in vivo models are essential for evaluating the efficacy of this compound in a complex biological system and for investigating its effects on the tumor microenvironment, particularly the tumor vasculature.
Syngeneic and Xenograft Tumor Models for Efficacy Assessment
Syngeneic and xenograft tumor models are commonly used in preclinical oncology research to assess the in vivo efficacy of potential therapeutic agents. e-crt.orgaltogenlabs.compharmalegacy.comcrownbio.commeliordiscovery.com
Xenograft models involve the transplantation of human cancer cells or tumor tissue into immunodeficient mice. altogenlabs.compharmalegacy.com These models are valuable for studying the direct effects of a compound on human cancer cells in a living system. altogenlabs.compharmalegacy.com
Syngeneic models involve the transplantation of tumor cells derived from a specific inbred mouse strain into mice of the same strain. e-crt.orgaltogenlabs.compharmalegacy.commeliordiscovery.com A key advantage of syngeneic models is that they have an intact immune system, allowing for the study of the interplay between the tumor, the compound, and the host immune response. e-crt.orgaltogenlabs.compharmalegacy.commeliordiscovery.com
In both model types, tumor growth is monitored over time following treatment with the test compound. e-crt.org Efficacy is typically assessed by measuring changes in tumor volume or weight compared to control groups. e-crt.org this compound, as an agent with potential antineoplastic activity and vascular disrupting properties, would be evaluated for its ability to inhibit tumor growth or cause tumor regression in these models. nih.govresearchgate.net
Models for Investigating Tumor Microvasculature Response to this compound
Investigating the effects of this compound on the tumor microvasculature requires specialized in vivo models and imaging techniques. Tumor vasculature is often abnormal, characterized by disorganized and leaky vessels. nih.gov
Models used for this purpose often involve implanting tumors in locations amenable to imaging techniques that can visualize blood vessels and assess blood flow. Techniques such as dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) can be used to evaluate changes in tumor blood flow and vascular permeability. researchgate.net Intravital microscopy allows for real-time visualization of the tumor microcirculation. nih.gov
Studies using these models would assess how this compound affects the structure and function of tumor blood vessels, looking for evidence of vascular disruption, reduced blood flow, and potential normalization of the remaining vasculature. nih.govresearchgate.netnih.govnih.gov The impact on tumor oxygenation (hypoxia) can also be evaluated, as vascular disruption can lead to reduced oxygen supply to the tumor.
Pharmacokinetic Profiling in Preclinical Species (e.g., ADME studies excluding human data)
Detailed research findings on the preclinical pharmacokinetics of this compound are available in scientific literature and regulatory filings. For instance, this compound has been mentioned in the context of preclinical studies by Sanofi-Aventis sec.govscribd.comkuleuven.be. While specific detailed pharmacokinetic parameters like half-life, clearance, volume of distribution, and bioavailability across different preclinical species for this compound were not explicitly detailed in the search results, the importance of these parameters in preclinical evaluation is well-established mdpi.combiorxiv.orgnih.govnih.gov.
General preclinical ADME studies in various species provide data on:
Absorption: How the compound enters the systemic circulation, including the rate and extent of absorption after different routes of administration (e.g., oral, intravenous) bioivt.commdpi.com. Oral bioavailability, the fraction of an orally administered dose that reaches systemic circulation, is a key parameter evaluated mdpi.combiorxiv.orgnih.gov.
Distribution: How the compound is distributed to various tissues and organs from the systemic circulation. This can involve assessing tissue concentrations and protein binding frontiersin.orgnih.gov. The volume of distribution provides insight into how widely a compound is distributed in the body mdpi.combiorxiv.org.
Metabolism: How the compound is chemically modified by the body, primarily through enzymatic processes in the liver and other tissues. Identifying metabolites and the enzymes involved is crucial bioivt.comnih.govnih.gov.
Excretion: How the compound and its metabolites are eliminated from the body, primarily through urine and feces nih.govbioivt.comnih.gov.
Understanding these preclinical pharmacokinetic properties is vital for predicting human pharmacokinetics and informing decisions regarding further drug development frontiersin.orgnih.gov.
Table 1: Example Preclinical Pharmacokinetic Parameters (Illustrative based on search results for other compounds)
| Parameter | Species (Example) | Value (Example) | Unit | Source (Illustrative) |
| Half-life (T₁/₂) | Rat | 0.61-0.66 | h | mdpi.com |
| Clearance (CL) | Rat | 5.64-8.55 | L/kg/h | mdpi.com |
| Volume of Distribution (V₂) | Rat | 4.98-7.50 | L/kg | mdpi.com |
| Oral Bioavailability (F%) | Rat | 10.26 | % | mdpi.com |
| Half-life (T₁/₂) | Mouse | 3.9 | h | biorxiv.org |
| Oral Bioavailability (F%) | Mouse | 39 | % | biorxiv.org |
| Half-life (T₁/₂) | Dog | 1.29-1.36 | h | frontiersin.org |
| Oral Bioavailability (F%) | Dog | 32.8-57.4 | % | frontiersin.org |
| Oral Bioavailability (F%) | Monkey | 8.3 | % | biorxiv.org |
These preclinical studies, while not directly providing comprehensive data tables for this compound in the search results, highlight the standard methodologies and the types of critical data points collected to understand a compound's disposition in living systems pacificbiolabs.comnuvisan.com. Such information is foundational for assessing the potential of a compound like this compound to progress to clinical evaluation.
Future Directions and Unexplored Avenues in Ssr97225 Preclinical Research
Investigation of Novel Signaling Pathways Modulated by SSR97225
Information specifically detailing the investigation of novel signaling pathways modulated by this compound in future preclinical research is not available in the conducted search. Preclinical research into novel signaling pathways typically involves advanced cellular and molecular techniques to identify and characterize the downstream effects of a compound's interaction with its primary target or other cellular components. Given this compound's reported mechanism as a vascular disrupting agent nih.gov, future hypothetical research in this area, if the compound were still under active investigation, might explore intricate signaling cascades involved in endothelial cell function, vascular integrity, or tumor blood flow disruption beyond its direct interaction with the colchicine (B1669291) site. However, no such specific future studies for this compound were identified.
Exploration of this compound in Combination Preclinical Therapies
The exploration of this compound in combination preclinical therapies for future applications is not described in the available search results. Preclinical combination therapy studies aim to identify synergistic effects between compounds, potentially allowing for reduced doses, decreased toxicity, or overcoming resistance mechanisms. While general preclinical research often explores combination approaches, there is no specific information detailing future preclinical studies combining this compound with other therapeutic agents. Hypothetically, based on its vascular disrupting properties nih.gov, future research, if pursued, might investigate combinations with conventional chemotherapies, radiation therapy, or immunotherapies to enhance anti-tumor effects by targeting the tumor vasculature. However, no such plans for this compound were found.
Application of Advanced Preclinical Imaging Techniques to Elucidate this compound Mechanism
Information on the specific application of advanced preclinical imaging techniques to elucidate the mechanism of this compound in future research is not available. Advanced preclinical imaging modalities, such as MRI, PET, SPECT, and optical imaging, are valuable tools for non-invasively studying drug distribution, target engagement, pharmacodynamic effects, and disease progression in living animal models. These techniques can provide longitudinal data and deeper insights into a compound's in vivo behavior and mechanism of action. While preclinical imaging is a growing field, there were no specific mentions of applying these techniques to future studies of this compound. Hypothetically, imaging could be used to visualize the effects of this compound on tumor vasculature or blood flow if research were ongoing.
Computational and In Silico Approaches to Predict this compound Interactions and Efficacy
Details regarding the use of computational and in silico approaches to predict this compound interactions and efficacy in future preclinical research were not found. Computational modeling and in silico methods play an increasingly important role in drug discovery and preclinical development, aiding in the prediction of pharmacokinetic properties, drug-target interactions, efficacy, and potential toxicity. These approaches can help prioritize compounds and guide experimental design. While these methodologies are widely applied in modern preclinical research, there is no specific information available about the future application of computational or in silico methods for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
